molecular formula C9H9FO2 B1322203 Methyl 2-fluoro-3-methylbenzoate CAS No. 586374-04-1

Methyl 2-fluoro-3-methylbenzoate

Cat. No. B1322203
M. Wt: 168.16 g/mol
InChI Key: POZOQUQLMIPBQP-UHFFFAOYSA-N
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Patent
US09045501B2

Procedure details

To a stirred solution of 2-fluoro-3-methylbenzoic acid (4.0 g, 26.0 mmol) in anhydrous methanol (52 mL) at 0° C. was added thionyl chloride (2.8 mL, 39.0 mmol) dropwise and the reaction mixture was stirred overnight at reflux. The mixture was diluted with methanol and concentrated under reduced pressure to remove the excess thionyl chloride. The residue was then dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate, dried (Na2SO4), filtered, and concentrated under reduced pressure to give methyl 2-fluoro-3-methylbenzoate (3.6 g, 83%) as a clear oil that was used in the next step without further purification: 1H NMR (500 MHz, CDCl3) δ 7.75-7.72 (m, 1H), 7.38-7.35 (m, 1H), 7.26-7.06 (m, 1H), 3.91 (s, 3H), 2.31 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:16]O>>[F:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:16])=[O:5]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1C
Name
Quantity
2.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
52 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the excess thionyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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